

Technical Guide: Spectroscopic and Synthetic Profile of [3,5-Bis(phenylmethoxy)phenyl]oxirane

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Compound of Interest

Compound Name: [3,5-Bis(phenylmethoxy)phenyl]oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **[3,5-Bis(phenylmethoxy)phenyl]oxirane**. The information is intended to support research and development activities involving this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **[3,5-Bis(phenylmethoxy)phenyl]oxirane**, a compound with the molecular formula $C_{22}H_{20}O_3$ and a molecular weight of 332.39 g/mol .[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.43 – 7.28	m	-	10H	Ar-H (Phenylmethoxy groups)
6.64	t	2.3	1H	Ar-H (H-4 of central phenyl ring)
6.55	d	2.3	2H	Ar-H (H-2, H-6 of central phenyl ring)
5.05	s	-	4H	-O-CH ₂ -Ph
3.86	dd	4.1, 2.6	1H	Oxirane-H
3.14	dd	5.6, 4.1	1H	Oxirane-CH ₂
2.76	dd	5.6, 2.6	1H	Oxirane-CH ₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
159.9	C-3, C-5 (central phenyl ring)
140.3	C-1 (central phenyl ring)
136.8	Quaternary C (Phenylmethoxy groups)
128.7	Ar-CH (Phenylmethoxy groups)
128.1	Ar-CH (Phenylmethoxy groups)
127.5	Ar-CH (Phenylmethoxy groups)
105.8	C-4 (central phenyl ring)
100.8	C-2, C-6 (central phenyl ring)
70.1	-O-CH ₂ -Ph
52.5	Oxirane-CH
51.9	Oxirane-CH ₂

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy (Predicted)

While an experimental spectrum is not readily available, the expected characteristic IR absorption bands for **[3,5-Bis(phenylmethoxy)phenyl]oxirane** are listed below based on the functional groups present.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3030	C-H (Aromatic)	Stretching
~2920, ~2850	C-H (Aliphatic)	Stretching
~1600, ~1480	C=C (Aromatic)	Stretching
~1250, ~830	C-O-C (Oxirane ring)	Asymmetric & Symmetric Stretching
~1050	C-O (Aryl ether)	Stretching

Mass Spectrometry (MS)

An experimental mass spectrum is not publicly available. The expected molecular ion peak $[M]^+$ would be at $m/z = 332.39$. Fragmentation would likely involve cleavage of the benzylic ether bonds and opening of the oxirane ring.

Experimental Protocol: Synthesis

The synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** can be achieved via the Corey-Chaykovsky reaction, which involves the epoxidation of an aldehyde.^{[3][4][5][6]} The precursor, 3,5-dibenzyloxybenzaldehyde, can be synthesized from 3,5-dihydroxybenzaldehyde.

Synthesis of 3,5-Dibenzyloxybenzaldehyde

This procedure is adapted from the synthesis of related benzyloxy compounds.

Materials:

- 3,5-Dihydroxybenzaldehyde
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone
- Deionized water

- Ethyl acetate
- Brine

Procedure:

- To a solution of 3,5-dihydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add benzyl bromide (2.2 equivalents) dropwise to the suspension.
- Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-dibenzylxybenzaldehyde.

Synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane

This procedure is a specific application of the Corey-Chaykovsky reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 3,5-Dibenzylxybenzaldehyde
- Trimethylsulfonium iodide

- Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
- Dimethyl sulfoxide (DMSO)
- Tetrahydrofuran (THF), anhydrous
- Deionized water
- Diethyl ether
- Brine

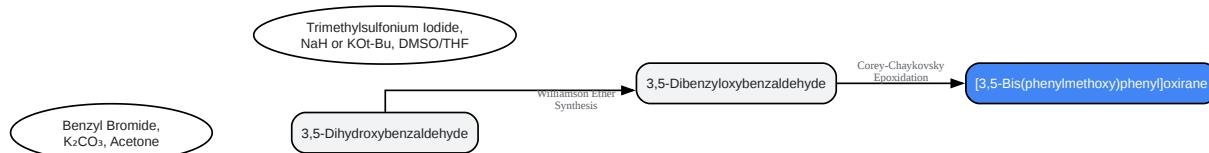
Procedure:

- To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide (1.1 equivalents) and anhydrous DMSO.
- Add sodium hydride (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension at room temperature. Stir for 15-20 minutes until the evolution of hydrogen gas ceases (if using NaH) and a clear solution of the ylide is formed.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve 3,5-dibenzylxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
- Upon completion, quench the reaction by carefully adding deionized water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Combine the organic extracts and wash with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **[3,5-Bis(phenylmethoxy)phenyl]oxirane**.

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** from 3,5-dihydroxybenzaldehyde.



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Caption: Synthetic route to **[3,5-Bis(phenylmethoxy)phenyl]oxirane**.

As of the latest update, there is no publicly available information regarding the specific biological activity or signaling pathways associated with **[3,5-Bis(phenylmethoxy)phenyl]oxirane**. Further research is required to elucidate its potential roles in biological systems and its applications in drug development.

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